(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Overview
Description
“(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C5H11Cl2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 111.15 . The InChI string representation of its structure isInChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3
. Physical And Chemical Properties Analysis
This compound is a solid . Its melting point is between 233-234 degrees .Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
A study by Vishwanathan and Gurupadayya (2014) involved synthesizing a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These derivatives were characterized using IR, H NMR, C NMR, and mass spectral data, highlighting the compound's utility in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).
Cytotoxic Effects in Cancer Research
Ferri et al. (2013) described the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes. These compounds displayed significant cytotoxic activity in cancer cells, comparable to cisplatin, suggesting their potential in cancer treatment research (Ferri et al., 2013).
Novel Synthesis Methods
Galli et al. (2019) reported a novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines, utilizing the nitrogen atom of imidazoles. This study showcases the compound's role in facilitating new synthesis methodologies (Galli et al., 2019).
Biological Activity of Metal Complexes
Al-Hakimi et al. (2020) synthesized a ligand from (1H-benzo[d]imidazol-2-yl)methanamine, which was used to form various metal complexes. These complexes were tested for their antibacterial, antifungal, and antitumor activities, demonstrating the compound's application in developing new bioactive materials (Al-Hakimi et al., 2020).
Development of Eco-Friendly Corrosion Inhibitors
Yadav et al. (2015) studied amino acid compounds, including derivatives of (1H-benzo[d]imidazole-2-yl)-methanamine, as inhibitors for steel corrosion. This research indicates the compound's utility in creating environmentally friendly corrosion inhibitors (Yadav et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWPYBGJWSDZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
CAS RN |
855250-27-0 | |
Record name | (4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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